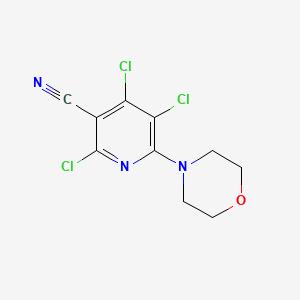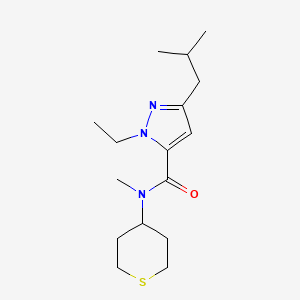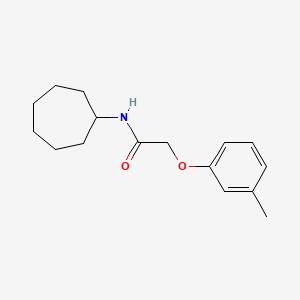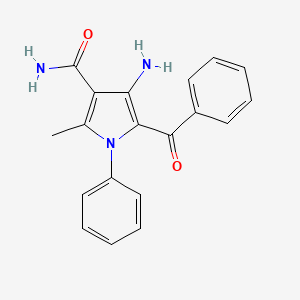![molecular formula C15H22N2O4S B5683834 N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5683834.png)
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as MS-275, is a synthetic compound that belongs to the class of organic compounds known as benzamides. This compound has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The purpose of
作用機序
The mechanism of action of N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide involves the inhibition of HDACs, which leads to the acetylation of histones and increased gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the suppression of cancer cell growth. In addition to its anti-cancer activity, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has also been found to possess anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has been found to inhibit the activity of HDACs, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. In addition to its anti-cancer activity, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has also been found to possess anti-inflammatory and neuroprotective effects. Specifically, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines and to protect against neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide selectively targets HDAC1 and HDAC3, which are known to play a key role in cancer cell growth. However, one limitation of using N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments is its potential toxicity. N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has been found to be toxic to some normal cells, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used to treat a wider range of cancers. Another area of interest is the investigation of the anti-inflammatory and neuroprotective effects of N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide, which may have implications for the treatment of neurodegenerative diseases. Finally, the potential use of N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide in combination with other anti-cancer agents is an area that warrants further investigation.
合成法
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide is synthesized by reacting 2-methoxy-4-(1-piperidinylsulfonyl)aniline with propionyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide.
科学的研究の応用
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its anti-cancer activity. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide promotes the acetylation of histones, which leads to a more open chromatin structure and increased gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the suppression of cancer cell growth.
特性
IUPAC Name |
N-(2-methoxy-4-piperidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-15(18)16-13-8-7-12(11-14(13)21-2)22(19,20)17-9-5-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDBQOWRXJBRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methoxy-4-(piperidine-1-sulfonyl)-phenyl]-propionamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)




![3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5683797.png)
![(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5683805.png)
![(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5683808.png)
![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)


![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5683823.png)
![3-{4-methyl-5-[(2-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683833.png)